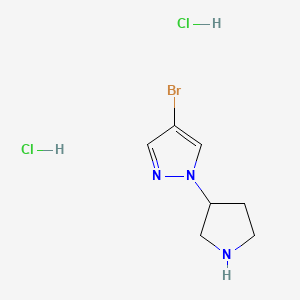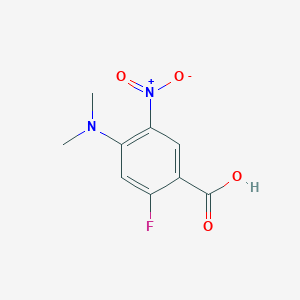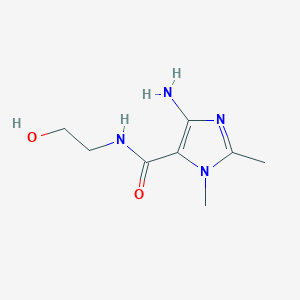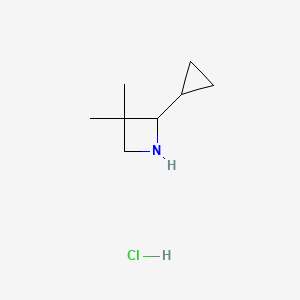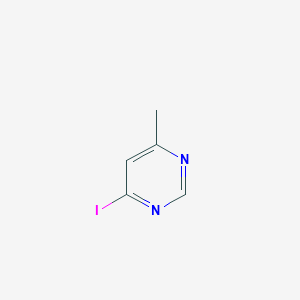
Pyrimidine, 4-iodo-6-methyl-
Übersicht
Beschreibung
“Pyrimidine, 4-iodo-6-methyl-” is a chemical compound with the molecular formula C5H5IN2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in organic chemistry due to their various chemical and biological applications . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Pyrimidine, 4-iodo-6-methyl-” was characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular weight of the compound is 266.11 g/mol .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The reactions of these compounds are diverse and have been the subject of numerous studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyrimidine, 4-iodo-6-methyl-” include a molecular weight of 266.11 g/mol, a topological polar surface area of 51.1 Ų, and a complexity of 112 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Tandem Reactions
4-Iodo-6-methyl-pyrimidine is used in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. This process produces novel 5-enynyl substituted pyrimidines, which can then be transformed into novel functionalized pyrido[2,3-d]pyrimidines via silver catalyzed cyclization reactions (Liu et al., 2014).
Anticancer Agent Exploration
4-Methyl-6-morpholinopyrimidine derivatives, closely related to 4-iodo-6-methyl-pyrimidine, have been investigated for their anticancer properties. These compounds demonstrated potent anticancer activity in various human cancer cell lines, suggesting potential for further exploration as anticancer agents (Gaonkar et al., 2018).
Microtubule Targeting Agents
Derivatives of 4-substituted 5-methyl-furo[2,3-d]pyrimidines, which can be synthesized from compounds like 4-iodo-6-methyl-pyrimidine, show potent microtubule depolymerizing activities. These compounds have been effective against multidrug-resistant cancer cells, highlighting their significance in cancer therapy (Devambatla et al., 2016).
Bicyclic Systems in Medicine
Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidines, which can be derived from 4-iodo-6-methyl-pyrimidine, are crucial in the medical and pharmaceutical fields. They have been applied extensively in synthetic organic and medicinal chemistry (Monier et al., 2019).
Novel Sulfanyl Pyrimidinone Derivatives
Sulfanyl pyrimidin-4(3H)-one derivatives, synthesized from compounds like 4-iodo-6-methyl-pyrimidine, display a wide range of biological activities including antimicrobial, anticancer, and antidepressive properties. These derivatives have been synthesized using various methods, offering high yields and diverse biological applications (Bassyouni & Fathalla, 2013).
Photophysics and Energy Transfer Studies
The compound 5-methyl-2-pyrimidone, related to 4-iodo-6-methyl-pyrimidine, has been studied for its role in inducing triplet damage in thymine DNA. Its photophysics and triplet energy transfer capabilities are significant for understanding DNA damage mechanisms (Bignon et al., 2015).
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives include the development of new synthetic protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo [1,2- a ]pyridine skeleton . This is part of the broader effort to improve the ecological impact of the classical schemes used in the synthesis of these compounds .
Eigenschaften
IUPAC Name |
4-iodo-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNXXBPTGLYEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-methylpyrimidine | |
CAS RN |
1378865-35-0 | |
| Record name | 4-iodo-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




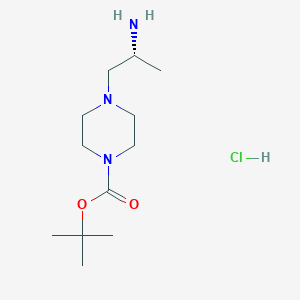
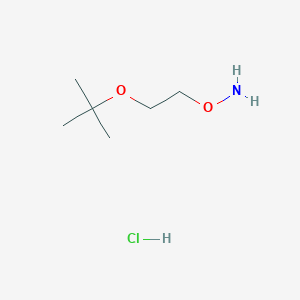
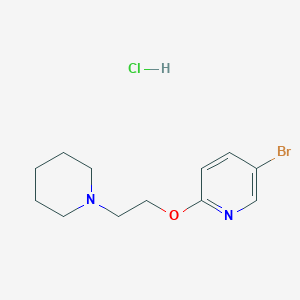
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)




